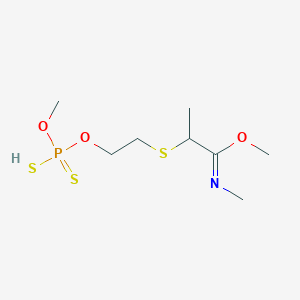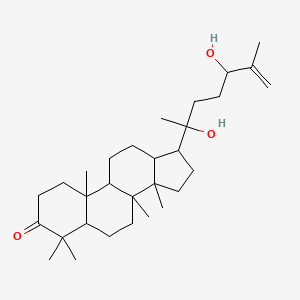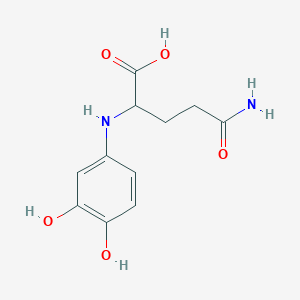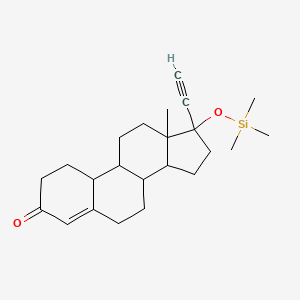![molecular formula C35H39F2N7O4 B12296442 1-[4-[4-[4-[[4-(2,4-Difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one](/img/structure/B12296442.png)
1-[4-[4-[4-[[4-(2,4-Difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pramiconazole is a triazole antifungal compound that was under development by Barrier Therapeutics for the treatment of acute skin and mucosal fungal infections . It is known for its broad-spectrum antifungal activity and high potency against dermatophytes and yeasts . Despite its promising properties, pramiconazole was never marketed .
准备方法
Pramiconazole can be synthesized through a multi-step process involving several key intermediates. The synthetic route typically involves the formation of a triazole ring and the incorporation of various functional groups to enhance its antifungal activity . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
化学反应分析
Pramiconazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from pramiconazole, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the triazole ring or other functional groups on the molecule .
科学研究应用
Pramiconazole has been extensively studied for its antifungal properties. It has shown potent in vitro activities against Candida species and dermatophytes like Trichophyton and Microsporum . In animal models, pramiconazole has demonstrated superior efficacy compared to other antifungal agents like itraconazole and terbinafine . Its applications extend to the treatment of various fungal infections, including seborrheic dermatitis, onychomycosis, and dermatomycosis . Additionally, pramiconazole has been investigated for its potential use in treating pityriasis versicolor, a common superficial fungal infection .
作用机制
Pramiconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol . Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to impaired cell membrane integrity and function, ultimately resulting in fungal cell death . The molecular targets of pramiconazole include fungal cytochrome P450 enzymes, particularly 14α-demethylase .
相似化合物的比较
Pramiconazole belongs to the class of triazole antifungals, which also includes compounds like itraconazole, fluconazole, and posaconazole . Compared to these similar compounds, pramiconazole has shown higher intrinsic in vivo efficacy in certain animal models . Its unique structure, which includes a triazole ring and various functional groups, contributes to its potent antifungal activity and broad-spectrum efficacy . unlike its counterparts, pramiconazole was never marketed, which limits its clinical use .
Similar Compounds
- Itraconazole
- Fluconazole
- Posaconazole
- Miconazole
属性
分子式 |
C35H39F2N7O4 |
|---|---|
分子量 |
659.7 g/mol |
IUPAC 名称 |
1-[4-[4-[4-[[4-(2,4-difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C35H39F2N7O4/c1-25(2)43-17-18-44(34(43)45)29-6-4-27(5-7-29)40-13-15-41(16-14-40)28-8-10-30(11-9-28)46-20-33-47-22-35(48-33,21-42-24-38-23-39-42)31-12-3-26(36)19-32(31)37/h3-12,19,23-25,33H,13-18,20-22H2,1-2H3 |
InChI 键 |
AEKNYBWUEYNWMJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5OCC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-Benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B12296359.png)


![3,5-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B12296401.png)


![2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296421.png)


![4-[[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-methylamino]-N-propylbenzamide](/img/structure/B12296433.png)
![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B12296437.png)
![(R)-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol](/img/structure/B12296440.png)

![azane;[(2R,3S,4R,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B12296456.png)
